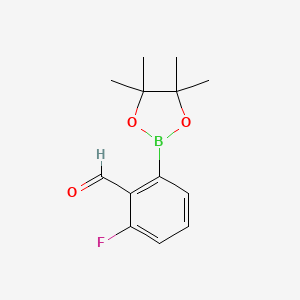![molecular formula C7H10O3 B2930738 (1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 76354-51-3](/img/structure/B2930738.png)
(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(1R,6R)-7-Oxabicyclo[4.1.0]heptan-2-one” is a related compound with the molecular formula C6H8O2. It has an average mass of 112.127 Da and a monoisotopic mass of 112.052429 Da . Another related compound is “(1R,6R)-1-Phenyl-7-oxabicyclo[4.1.0]heptane” with the molecular formula C12H14O, an average mass of 174.239 Da, and a monoisotopic mass of 174.104462 Da .
Molecular Structure Analysis
The molecular structure of “(1R,6R)-7-Oxabicyclo[4.1.0]heptan-2-one” and “(1R,6R)-1-Phenyl-7-oxabicyclo[4.1.0]heptane” can be found in the ChemSpider database .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1R,6R)-7-Oxabicyclo[4.1.0]heptan-2-one” and “(1R,6R)-1-Phenyl-7-oxabicyclo[4.1.0]heptane” can be found in the ChemSpider database .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
A key application involves the enantioselective synthesis of related compounds, such as (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid, which is a precursor in synthesizing A2a receptor antagonists. This process utilizes enzymatic resolution, highlighting the compound's role in developing pharmacologically active molecules (Wirz, Spurr, & Pfleger, 2010).
Organocatalytic Reactions
These compounds also show potential in organocatalytic reactions, such as the direct aldol reaction, showcasing their utility in organic synthesis to achieve high enantioselectivity. For instance, 7-azabicyclo[2.2.1]heptane-2-carboxylic acid was used to evaluate catalytic efficiency in reactions, indicating the structure's influence on reaction outcomes (Armstrong, Bhonoah, & White, 2009).
Aza-Diels-Alder Reactions
Another application is in Aza-Diels-Alder reactions for synthesizing bicyclic amino acid derivatives, demonstrating the compound's versatility in creating complex molecular architectures. These reactions are pivotal for producing chiral molecules with high diastereoselectivity, useful in pharmaceutical chemistry (Waldmann & Braun, 1991).
Synthesis of Analogues
The synthesis of analogues such as 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a non-chiral analogue of 2-aminoadipic acid, underlines the structural versatility of these compounds. This particular synthesis showcases the ability to create rigid analogues of biologically relevant molecules, which can be important for studying biological systems or developing new therapeutics (Kubyshkin, Mikhailiuk, & Komarov, 2007).
Conformational Studies
Studies on conformationally restricted analogues of bioactive molecules, like GABA, highlight the application of these bicyclic compounds in designing molecules with specific biological activities. By locking the conformation of these molecules, researchers can gain insights into the relationship between structure and function in biological systems (Jimeno, Pericàs, Wessel, Alker, & Müller, 2011).
Propiedades
IUPAC Name |
(1R,6R,7R)-2-oxabicyclo[4.1.0]heptane-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-7(9)5-4-2-1-3-10-6(4)5/h4-6H,1-3H2,(H,8,9)/t4-,5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQSGWOCFUFUIH-HSUXUTPPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2OC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]([C@@H]2OC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

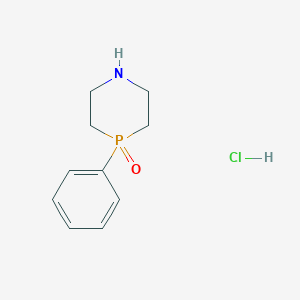
![3-(3-Methylphenyl)sulfonyl-1-(3-pyridinylmethylideneamino)-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B2930657.png)
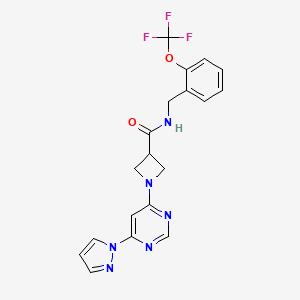
![3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2930660.png)
![2,4-dichloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2930664.png)
![2-(naphthalen-2-yloxy)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2930668.png)
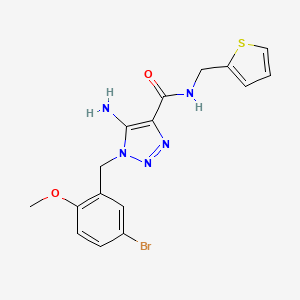
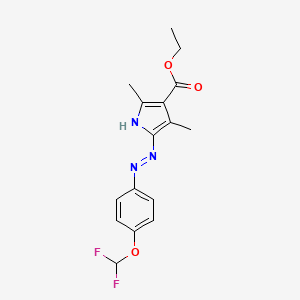
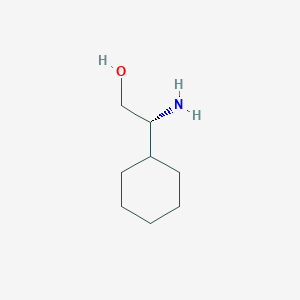
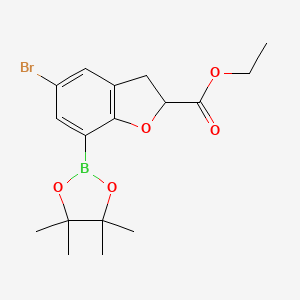

![[1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazol-2-yl]methanol](/img/structure/B2930675.png)
![1-[(5-Chloro-2-nitrophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2930676.png)
